2-(4-chlorophenoxy)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O4S3/c1-2-29-17-24-22-15(31-17)20-13(26)9-30-16-23-21-14(28-16)7-19-12(25)8-27-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H,19,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGJUCIEUJRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a complex organic molecule characterized by multiple functional groups, including chlorophenoxy, thiadiazole, and acetamide moieties. This unique structural composition suggests significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of heterocycles and various functional groups enhances its reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Chlorophenoxy Group | Enhances lipophilicity and potential receptor interactions |
| Thiadiazole Moiety | Associated with diverse biological activities such as antimicrobial and anticancer effects |
| Acetamide Linkage | May facilitate interactions with biological macromolecules |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting tumor growth.
- Mechanism of Action : The compound likely inhibits key enzymes involved in cancer cell proliferation. Studies on similar compounds show that modifications in structure can significantly enhance activity against cancer cell lines such as MCF-7 and HepG2 .
- Case Study : In a comparative study of thiadiazole derivatives, compounds with similar structural motifs exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines . This suggests that this compound may also possess comparable or superior activity.
Antimicrobial Activity
The compound's thiadiazole component has been linked to antimicrobial properties against a range of pathogens.
- Antibacterial Effects : Similar derivatives have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The incorporation of halogenated phenyl groups is known to enhance this activity .
- Antifungal Properties : Compounds containing thiadiazole rings have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 32–42 μg/mL .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential.
Techniques Used
- Molecular Docking Studies : These studies help predict how the compound binds to specific enzymes or receptors.
- X-ray Crystallography and NMR Spectroscopy : These methods elucidate the three-dimensional structure of the compound when bound to its target.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives containing thiadiazole rings have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated that certain derivatives show significant inhibition against both Gram-positive and Gram-negative bacteria . The unique combination of chlorophenoxy and thiadiazole functionalities in this compound may enhance its antimicrobial potency.
Anticancer Activity
The anticancer potential of compounds related to this structure has been extensively studied. For example, derivatives featuring thiadiazole and oxadiazole moieties have shown considerable cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism often involves the induction of apoptosis in malignant cells . Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, making them candidates for further development as anticancer agents.
Anti-inflammatory Properties
Molecular modeling studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests its potential use in treating inflammatory diseases . The ability to inhibit such enzymes could lead to the development of new anti-inflammatory drugs.
Case Studies
Several case studies highlight the applications of similar compounds:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,3,4-Oxadiazole Derivatives: and describe compounds where the oxadiazole ring is substituted with acetamide and thioether groups.
- 1,3,4-Thiadiazole Modifications : The ethylthio substituent in the target compound differs from analogs like 3a (), which has a benzylthio group, increasing lipophilicity and steric bulk . highlights a trifluoromethylbenzylthio substitution, enhancing metabolic stability .
Substituent Variations
- Chlorophenyl vs. Other Aromatic Groups : The 4-chlorophenyl group in the target compound is replaced with 4-methylphenyl in 15 () and 3-methoxyphenyl in 16 (), impacting π-π stacking and solubility .
- Acetamide Linkers: describes a compound with a trifluoromethylphenyl acetamide, which may improve blood-brain barrier penetration compared to the chlorophenoxy group .
Table 1: Substituent Comparison
Preparation Methods
Synthesis of 4-Chlorophenoxyacetamide Intermediate
The 4-chlorophenoxyacetamide moiety serves as the foundational scaffold. This fragment is synthesized via activation of 4-chlorophenoxyacetic acid using 1,1'-carbonyldiimidazole (CDI), followed by coupling with N,O-dimethylhydroxylamine hydrochloride (Figure 1).
Reaction Conditions :
- Step 1 : 4-Chlorophenoxyacetic acid (1.0 equiv) reacts with CDI (1.2 equiv) in dichloromethane at 0–23°C for 2 hours.
- Step 2 : The activated intermediate is treated with N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and triethylamine (2.0 equiv) at 0–10°C, yielding N-methoxy-N-methyl-2-(4-chlorophenoxy)acetamide in 94% yield.
Key Considerations :
- CDI ensures selective activation of the carboxylic acid without racemization.
- Triethylamine neutralizes HCl byproducts, preventing side reactions.
Construction of 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is synthesized via a non-dehydrative cyclization strategy to preserve functional group integrity.
Methodology :
- Acyl hydrazides react with α-bromo nitroalkanes in semiaqueous conditions (THF/H2O, 1:1) at 25°C for 6 hours.
- Example : 2-(Methylthio)acetyl hydrazide reacts with α-bromo nitroethane to form 5-(methylthio)-1,3,4-oxadiazole.
Advantages :
- Avoids harsh dehydrating agents (e.g., POCl3), enabling compatibility with acid-sensitive groups.
- Yields exceed 85% with regioselective 2,5-disubstitution.
Synthesis of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
The thiadiazole ring is constructed via acid-catalyzed cyclization of alkyl 2-amino-2-thioxoacetates (Figure 2).
Procedure :
- Step 1 : Alkyl 2-amino-2-thioxoacetate (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in acetic acid under reflux (110°C, 8 hours).
- Step 2 : The intermediate undergoes desulfurative cyclization with p-toluenesulfonic acid (p-TSA, 0.1 equiv) in ethanol at 60°C, yielding 5-substituted-1,3,4-thiadiazol-2-amine.
Modification :
- Ethylthio group introduction: Thiadiazol-2-amine reacts with ethyl iodide (1.5 equiv) in DMF at 50°C for 4 hours, achieving 92% yield.
Characterization :
Coupling of Heterocyclic Fragments
The oxadiazole and thiadiazole units are linked via a thioether bridge using a bifunctional spacer.
Spirocyclization Approach :
- Step 1 : 5-(Methylthio)-1,3,4-oxadiazole (1.0 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in acetonitrile at 25°C, forming 2-(bromoethylthio)-1,3,4-oxadiazole.
- Step 2 : Nucleophilic substitution with 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) in the presence of K2CO3 (2.0 equiv) yields the bis-heterocyclic thioether.
Yield Optimization :
Final Assembly of Target Compound
The 4-chlorophenoxyacetamide intermediate is coupled to the bis-heterocyclic thioether via reductive amination.
Procedure :
- Step 1 : The bis-heterocyclic thioether (1.0 equiv) is treated with NaH (1.5 equiv) in DMF at 0°C, followed by addition of 2-bromo-N-(4-chlorophenoxy)acetamide (1.2 equiv).
- Step 2 : The mixture is stirred at 25°C for 12 hours, yielding the target compound after column chromatography (SiO2, ethyl acetate/hexane 3:7).
Purity and Yield :
Analytical Data and Spectral Characterization
Table 1 : Key Spectral Data for Target Compound
| Technique | Data |
|---|---|
| HRMS (ESI+) | m/z 568.0921 [M+H]+ (calc. 568.0918) |
| 1H NMR (400 MHz, CDCl3) | δ 7.25 (d, 2H, J=8.8 Hz), 6.85 (d, 2H, J=8.8 Hz), 4.42 (s, 2H), 3.10 (q, 2H, J=7.2 Hz), 1.35 (t, 3H, J=7.2 Hz) |
| IR (KBr) | 3280 (N–H), 1680 (C=O), 1540 (C=N) cm-1 |
X-ray Crystallography :
Challenges and Optimization Strategies
Regioselectivity in Heterocycle Formation :
- p-TSA catalysis ensures preferential cyclization at the 2-position of thiadiazoles.
- Solvent polarity (e.g., ethanol vs. DMF) modulates reaction rates and byproduct formation.
Functional Group Compatibility :
- Boc-protected amines are used transiently to prevent undesired nucleophilic attacks during coupling.
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step coupling reactions between thiadiazole and oxadiazole precursors. Key steps include:
- Thioether formation : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with a thiadiazole-containing intermediate (e.g., 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl chloride) under anhydrous conditions. Anhydrous potassium carbonate (K₂CO₃) in dry acetone is often used to facilitate nucleophilic substitution .
- Acetamide coupling : The final acetamide group is introduced via refluxing with chloroacetyl chloride in triethylamine, followed by recrystallization (e.g., pet-ether or ethanol) .
Q. Critical Parameters :
| Step | Solvent | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Thioether coupling | Dry acetone | K₂CO₃ | Reflux (~60°C) | 3–4 h | 70–85% |
| Acetamide formation | Triethylamine | None | Reflux (~80°C) | 4–6 h | 65–77% |
Q. What spectroscopic and analytical methods are recommended for structural validation?
- ¹H/¹³C NMR : Key peaks include:
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 527.8 for analogous compounds) and fragmentation patterns matching thiadiazole-oxadiazole cleavage .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Troubleshooting : Inconsistent NMR splitting may arise from rotamers; use DMSO-d₆ at elevated temperatures (50°C) to sharpen peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition assays (e.g., MIC values) may stem from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro groups) drastically alter bioactivity. Compare data from Patel et al. (2013) on oxadiazole-thiadiazole hybrids (MIC: 2–16 µg/mL against S. aureus) with Peixoto et al. (2016) on thiazolium derivatives .
- Assay conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or solvent (DMSO concentration) affect results. Standardize protocols using CLSI guidelines .
Q. Mitigation Strategy :
Re-test disputed compounds under controlled conditions.
Perform molecular docking to validate target binding (e.g., acetylcholinesterase or fungal CYP51) .
Q. What strategies improve reaction yield in the coupling of thiadiazole and oxadiazole moieties?
- Solvent optimization : Replace acetone with DMF for better solubility of hydrophobic intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 4 h to 30 min with comparable yields (75–82%) .
Case Study : A 15% yield increase was achieved using ultrasound irradiation (40 kHz, 50°C) for analogous thiadiazole-acetamide couplings .
Q. How can researchers address spectral data inconsistencies during characterization?
- Dynamic NMR : Resolve overlapping peaks caused by conformational flexibility (e.g., rotation around the acetamide bond) .
- X-ray crystallography : Confirm absolute configuration for crystalline derivatives (e.g., CCDC deposition for oxadiazole-thiadiazole hybrids) .
Example : A 2020 study resolved ambiguous NOE correlations via DFT-based chemical shift calculations, aligning experimental and theoretical δ values (±0.1 ppm) .
Methodological Guidance Table
| Challenge | Recommended Approach | Reference |
|---|---|---|
| Low coupling yield | Use DMF + TBAB catalyst | |
| Ambiguous NMR peaks | Dynamic NMR (DMSO-d₆, 50°C) | |
| Biological activity variability | Standardize CLSI assays + docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
